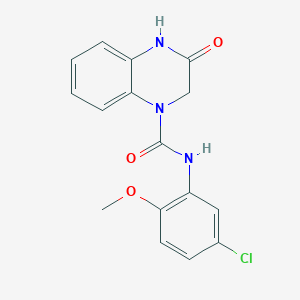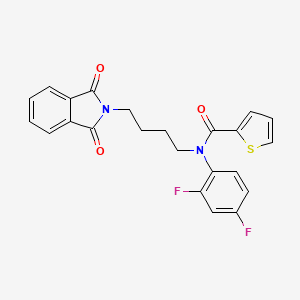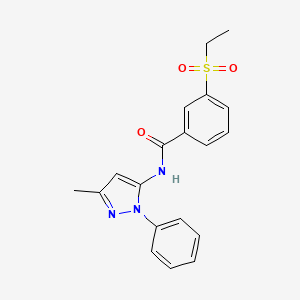
3-(ethylsulfonyl)-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine” is a chemical compound with the molecular formula C14H18N4 and a molecular weight of 242.32 . It is used as an intermediate in the preparation of nonracemic γ-bicyclic heteroarylpiperazine- and heteroarylpiperidine-substituted prolinylthiazolidines .
Molecular Structure Analysis
The molecular structure of “1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine” consists of a piperazine ring attached to a 3-methyl-1-phenyl-1H-pyrazol-5-yl group .Physical And Chemical Properties Analysis
The compound “1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine” has a melting point of 107-108°C, a boiling point of 429°C, and a density of 1.19. It is slightly soluble in DMSO and methanol .Scientific Research Applications
Synthesis and Characterization
Several studies have focused on the synthesis and characterization of compounds with structural features similar to "3-(ethylsulfonyl)-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzamide." For instance, research on the synthesis of polyamide-conductive polymers incorporating aromatic moieties for methotrexate sensing demonstrates the versatility of such compounds in material science and sensor technology (Abdel-Rahman et al., 2023). Another study highlights the synthesis of metal complexes of heterocyclic sulfonamide, demonstrating strong carbonic anhydrase inhibitory properties, which indicates potential applications in medicinal chemistry (Büyükkıdan et al., 2013).
Applications in Material Science
The development of new materials, such as conductive polymers for electrochemical sensing of anticancer drugs, showcases the application of related compounds in novel material synthesis and their potential for improving diagnostic tools (Abdel-Rahman et al., 2023). Furthermore, the incorporation of sulfonamide moieties into polymers and their use in surface coatings and printing ink pastes with antimicrobial properties underline the broad utility of these compounds in creating materials with enhanced biological activities (El‐Wahab et al., 2015).
Potential Medicinal Applications
Compounds with sulfonamide groups have been explored for their carbonic anhydrase inhibitory properties, which is significant for developing therapeutic agents (Büyükkıdan et al., 2013). Additionally, the synthesis and evaluation of pyrazole-sulfonamide derivatives for antiproliferative activities against cancer cell lines highlight the potential of these compounds in cancer research (Mert et al., 2014).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
3-ethylsulfonyl-N-(5-methyl-2-phenylpyrazol-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3S/c1-3-26(24,25)17-11-7-8-15(13-17)19(23)20-18-12-14(2)21-22(18)16-9-5-4-6-10-16/h4-13H,3H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHBPEUKJGOGJMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=CC(=NN2C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(ethylsulfonyl)-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(dimethylamino)ethyl)-N-(6-nitrobenzo[d]thiazol-2-yl)-4-tosylbutanamide hydrochloride](/img/structure/B2826057.png)
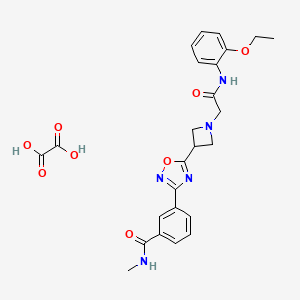
![[3-(4-Fluoro-3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2826060.png)
![N-(1-hydroxy-2-methylpropan-2-yl)-4-methoxy-3-[methyl-(4-methylphenyl)sulfonylamino]benzenesulfonamide](/img/structure/B2826061.png)

![2-(methylsulfanyl)-3-(3-pyridinyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2826065.png)
![{2-Amino-1-[4-(tert-butyl)phenyl]ethyl}dimethylamine](/img/structure/B2826067.png)

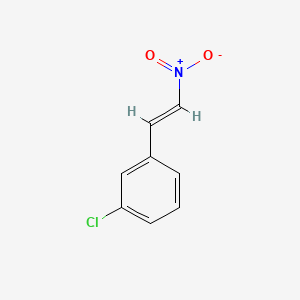
![1,7-diisopentyl-3,4,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2826076.png)
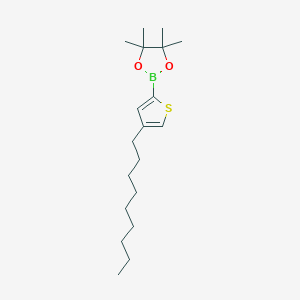
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2826078.png)
